![molecular formula C15H17F3N6O B12173443 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B12173443.png)
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that features a trifluoromethyl group and a triazolopyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps:
Hydrazine Substitution: The reaction begins with the substitution of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride to introduce the trifluoromethyl group.
Cyclization: The intermediate product undergoes cyclization to form the triazolopyrazine ring.
Reduction: The pyrazine ring is then reduced using palladium/carbon in an ethanol solution under nitrogen protection.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves:
Refluxing and Distillation: The reaction mixture is refluxed and distilled to remove byproducts.
High-Pressure Reactions: High-pressure reactors are used to facilitate the reduction step.
Purification: The final product is purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium/carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its applications include:
- Anticancer Activity : Research indicates that derivatives of triazole-fused pyrazines exhibit potent inhibition of cancer cell growth. For instance, compounds similar to this one have shown efficacy against various cancer types by targeting specific kinases involved in tumor proliferation .
- Diabetes Treatment : This compound is related to Sitagliptin, a well-known DPP-4 inhibitor used in diabetes management. Its derivatives are studied for quality control in Sitagliptin production . The presence of the triazole ring enhances its pharmacological profile.
Inhibitors of Enzymatic Activity
Studies have shown that compounds containing triazole and pyrazine rings can act as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and c-Met kinase. These enzymes are critical in regulating metabolic and cellular processes .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been linked to increased potency against bacterial strains .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A pharmaceutical compound used to treat diabetes, which shares a similar triazolopyrazine structure.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Uniqueness
2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific trifluoromethyl group, which enhances its stability and bioavailability compared to other similar compounds .
Biological Activity
The compound 2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazolo and pyrazine rings followed by the introduction of the tetrahydrocinnolin moiety. The synthetic pathway often employs techniques such as:
- Cyclization reactions : These are crucial for forming the heterocyclic structures.
- Functionalization : Adding functional groups like trifluoromethyl enhances biological activity.
Example Synthetic Route
- Start with a triazole precursor : This is usually synthesized from readily available starting materials through cycloaddition reactions.
- Formation of the pyrazine ring : This can be achieved via condensation reactions.
- Final coupling to form the tetrahydrocinnolin structure : This step may involve various coupling reagents and conditions to ensure high yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial activity. For instance:
- In vitro studies : Compounds similar to the target molecule have shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentrations (MICs) for some derivatives ranged from 16 μg/mL to 32 μg/mL, comparable to standard antibiotics like ampicillin .
Anticancer Activity
The structural components of the compound suggest potential anticancer properties. Research indicates that:
- Triazole derivatives have been linked to antitumor effects through mechanisms involving modulation of sigma receptors and inhibition of certain enzymes associated with cancer progression .
- Cell line studies demonstrate that compounds containing similar scaffolds can induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme inhibition : Many triazole derivatives act as inhibitors for key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor modulation : The compound may interact with specific receptors (e.g., sigma receptors) influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-withdrawing groups (like trifluoromethyl) enhances antibacterial potency.
- The length and nature of substituents at various positions on the triazole and pyrazine rings significantly affect lipophilicity and cell permeability .
Study 1: Antibacterial Evaluation
A recent study synthesized several triazole derivatives and evaluated their antibacterial activity using the microbroth dilution method. Among these compounds, one derivative showed MIC values comparable to traditional antibiotics against S. aureus and E. coli .
Study 2: Anticancer Activity Assessment
Another investigation focused on a series of triazolo[4,3-a]pyrazine derivatives for their anticancer properties. The results indicated that several compounds induced significant cytotoxicity in various cancer cell lines, suggesting a promising avenue for further drug development .
Properties
Molecular Formula |
C15H17F3N6O |
---|---|
Molecular Weight |
354.33 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C15H17F3N6O/c16-15(17,18)14-20-19-12-8-22(5-6-23(12)14)9-24-13(25)7-10-3-1-2-4-11(10)21-24/h7H,1-6,8-9H2 |
InChI Key |
GFELVZGFEYBLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CN3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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